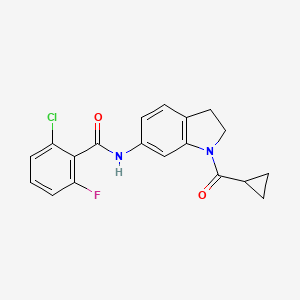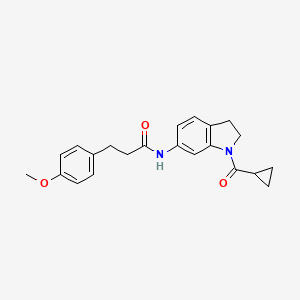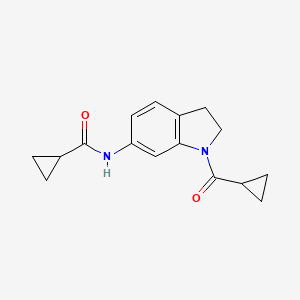
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, also known as CINDAC, is an organic compound with a wide range of applications in scientific research. CINDAC is a heterocyclic compound, composed of a six-membered ring containing nitrogen and chlorine atoms, and a phenyl ring substituted with a fluorine atom. CINDAC has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is not fully understood, however, it has been proposed that the compound interacts with a variety of proteins and enzymes, including cytochrome P450 enzymes and monoamine oxidase. The interaction of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide with these proteins and enzymes can result in changes in their activity, which can lead to changes in the expression of various genes and proteins.
Biochemical and Physiological Effects
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively straightforward manner. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is a relatively small molecule, which makes it easier to work with in laboratory experiments. However, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide research. These include further investigation into its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. In addition, further research into the biochemical and physiological effects of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of new drugs and treatments for a variety of diseases and disorders. Finally, further research into the synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of 2-chloro-6-fluoro-N-benzoyl-1H-indole with 1-cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in dichloromethane at room temperature, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent. It has been used to synthesize a variety of novel compounds, including small molecule drugs, peptides, and peptidomimetics. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been used as a starting material for the synthesis of a variety of other heterocyclic compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-14-2-1-3-15(21)17(14)18(24)22-13-7-6-11-8-9-23(16(11)10-13)19(25)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPZQMKKCJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)










